5-Isopropyl-4-nitroisoxazole
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Overview
Description
5-Isopropyl-4-nitroisoxazole (INZ) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. INZ is a five-membered heterocyclic compound that contains both a nitro and an isoxazole group. The unique structure of INZ makes it a promising candidate for drug development, as it has been shown to exhibit a wide range of biological activities.
Mechanism Of Action
The mechanism of action of 5-Isopropyl-4-nitroisoxazole is not fully understood. However, it is believed that the biological activity of 5-Isopropyl-4-nitroisoxazole is due to its ability to interact with specific targets in cells, such as enzymes and receptors. 5-Isopropyl-4-nitroisoxazole has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth and proliferation. 5-Isopropyl-4-nitroisoxazole has also been shown to interact with specific receptors in the brain, which can lead to the modulation of neurotransmitter release.
Biochemical And Physiological Effects
5-Isopropyl-4-nitroisoxazole has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 5-Isopropyl-4-nitroisoxazole can inhibit the growth of various cancer cell lines and exhibit antimicrobial activity against certain bacterial strains. 5-Isopropyl-4-nitroisoxazole has also been shown to modulate the release of neurotransmitters in the brain, which can lead to changes in behavior and cognition.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-Isopropyl-4-nitroisoxazole in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 5-Isopropyl-4-nitroisoxazole is also stable under standard laboratory conditions, making it easy to handle and store. However, one limitation of using 5-Isopropyl-4-nitroisoxazole in lab experiments is its limited solubility in certain solvents, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for the study of 5-Isopropyl-4-nitroisoxazole. One potential application is the development of novel drugs for the treatment of neurodegenerative diseases. 5-Isopropyl-4-nitroisoxazole has been shown to exhibit neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, making it a promising candidate for drug development. Another potential application is the use of 5-Isopropyl-4-nitroisoxazole as a building block for the synthesis of novel materials with unique properties, such as conductivity and luminescence. Overall, the study of 5-Isopropyl-4-nitroisoxazole has the potential to lead to the development of new drugs and materials with a wide range of applications.
Synthesis Methods
5-Isopropyl-4-nitroisoxazole can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the preparation of the isoxazole ring followed by the introduction of the nitro group. The final product is obtained through purification and isolation steps.
Scientific Research Applications
5-Isopropyl-4-nitroisoxazole has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 5-Isopropyl-4-nitroisoxazole has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities. 5-Isopropyl-4-nitroisoxazole has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In materials science, 5-Isopropyl-4-nitroisoxazole has been used as a building block for the synthesis of novel materials with unique properties.
properties
CAS RN |
122685-99-8 |
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Product Name |
5-Isopropyl-4-nitroisoxazole |
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
4-nitro-5-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C6H8N2O3/c1-4(2)6-5(8(9)10)3-7-11-6/h3-4H,1-2H3 |
InChI Key |
AEHBTLNLCQHPFG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=NO1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C1=C(C=NO1)[N+](=O)[O-] |
synonyms |
Isoxazole, 5-(1-methylethyl)-4-nitro- (9CI) |
Origin of Product |
United States |
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